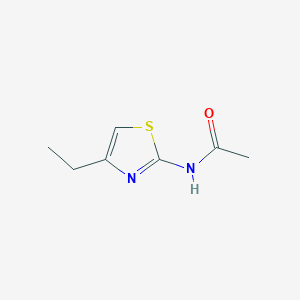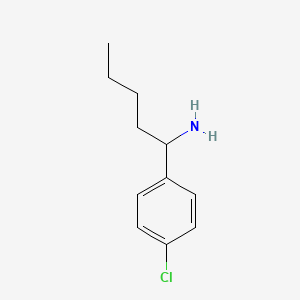
4-Bromo-7-methoxyquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The molecular formula of this compound is C11H8BrNO3, and it has a molecular weight of approximately 282.09 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 7-methoxyquinoline-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group at the 7th position can be oxidized to form a hydroxyl group or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group at the 2nd position can be reduced to form an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base such as potassium carbonate or sodium hydride in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-amino-7-methoxyquinoline-2-carboxylic acid and 4-thio-7-methoxyquinoline-2-carboxylic acid.
Oxidation Reactions: Products include 4-bromo-7-hydroxyquinoline-2-carboxylic acid.
Reduction Reactions: Products include 4-bromo-7-methoxyquinoline-2-methanol.
Applications De Recherche Scientifique
4-Bromo-7-methoxyquinoline-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By stabilizing the enzyme-DNA complex, the compound can induce DNA cleavage and cell death, making it a potential antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-7-methoxyquinoline: Lacks the carboxylic acid group at the 2nd position.
4-Bromo-7-methoxy-2-methylquinoline: Contains a methyl group at the 2nd position instead of a carboxylic acid group.
4-Bromo-8-methoxyquinoline: Has the methoxy group at the 8th position instead of the 7th position.
Uniqueness
4-Bromo-7-methoxyquinoline-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
4-bromo-7-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-2-3-7-8(12)5-10(11(14)15)13-9(7)4-6/h2-5H,1H3,(H,14,15) |
Clé InChI |
CKPIJKNAJQXLCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


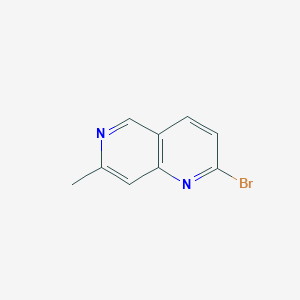



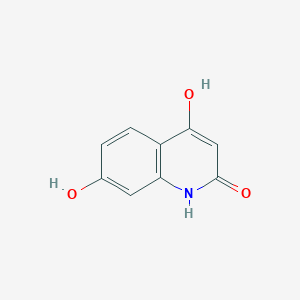
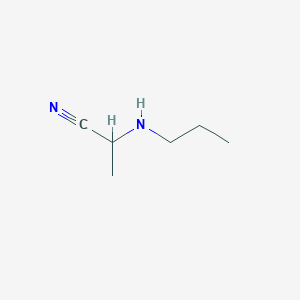
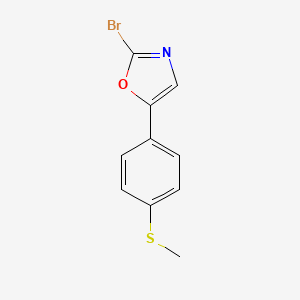
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
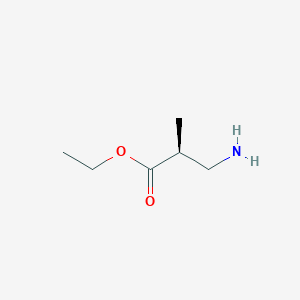
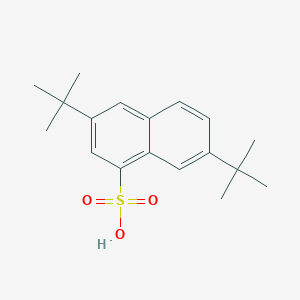
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
